molecular formula C13H18N2O8 B2364140 Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate CAS No. 60197-31-1

Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Cat. No. B2364140
CAS RN: 60197-31-1
M. Wt: 330.293
InChI Key: XOTXNXXJZCFUOA-UGKPPGOTSA-N
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Description

Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H18N2O8 and its molecular weight is 330.293. The purity is usually 95%.
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Scientific Research Applications

Bioactivities in Natural Products

Research has identified novel natural products, including alkaloids, that are structurally similar to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate. These compounds were isolated from Portulaca oleracea L. and exhibited anti-inflammatory and anticholinesterase bioactivities, demonstrating potential therapeutic applications (Song et al., 2023).

Alkylation Studies

Alkylation of pyrimidine derivatives, closely related to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, has been studied. This process led to the synthesis of various alkyl acetates and other derivatives, highlighting the compound's versatility in organic synthesis (Krivonogov et al., 2004).

Synthesis and Antitumor Activities

The compound has been synthesized in various forms for potential antitumor applications. For example, specific enantiomers have been synthesized and shown to exhibit selective anti-tumor activities. This suggests its potential in developing new cancer therapies (Jing, 2011).

Large-Scale Synthesis and Biological Activity

Efficient methodologies for the large-scale synthesis of alkyl pyridin- and pyrimidin-yl acetates, structurally similar to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, have been developed. These compounds have shown promising biological activities, including cytotoxicity against cancer cell lines and microbial inhibition (Morgentin et al., 2009).

Imaging Studies in Medicine

One study synthesized a derivative of this compound for use as a reference standard in imaging studies, particularly for identifying specific glucuronides in blood samples. This highlights its application in medical diagnostics and imaging (Harnor et al., 2014).

Synthesis of Novel Compounds

The compound has been used in synthesizing novel dinucleotide analogs, demonstrating its utility in creating new biochemical tools for research and therapeutic applications (Valiyev et al., 2010).

properties

IUPAC Name

methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTXNXXJZCFUOA-UGKPPGOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

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